N-MethylanthranilicAcid
CAS No.: 1419-68-6
Cat. No.: VC0223562
Molecular Formula: C24H18
Molecular Weight: 0
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1419-68-6 |
---|---|
Molecular Formula | C24H18 |
Molecular Weight | 0 |
Introduction
Chemical Structure and Identification
Molecular Structure and Basic Identification
N-Methylanthranilic acid is formally known as 2-(methylamino)benzoic acid, with the molecular formula C₈H₉NO₂ . The compound features a benzoic acid core structure with a methylamino group at the ortho position. This structural arrangement gives the molecule its characteristic properties and reactivity patterns. The compound exists as a solid at room temperature and possesses a conjugate base known as N-methylanthranilate (C₈H₈NO₂⁻), which results from the removal of a proton from the carboxylic acid group .
Nomenclature and Identifiers
The compound is known by several synonyms and identifiers that are recognized in scientific literature and regulatory frameworks. These are summarized in the following table:
Parameter | Information |
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Primary Name | N-Methylanthranilic acid |
Common Synonyms | 2-(Methylamino)benzoic acid; N-Methyl-2-aminobenzoic acid; N-Methyl-o-aminobenzoic acid; o-(Methylamino)benzoic acid |
CAS Registry Number | 119-68-6 |
PubChem CID | 67069 |
EINECS | 204-343-9 |
Chemical Abstract Name | Benzoic acid, 2-(methylamino)- |
IUPAC Name | 2-(methylamino)benzoic acid |
Molecular Formula | C₈H₉NO₂ |
Molecular Weight | 151.16 g/mol |
The compound was first registered in chemical databases on September 16, 2004, with the most recent modification to its entry dated April 5, 2025 .
Physical and Chemical Properties
Chemical Properties
As a functionalized benzoic acid derivative, N-Methylanthranilic acid exhibits reactivity associated with both its carboxylic acid and secondary amine functional groups. The carboxylic acid moiety can participate in typical acid-base reactions, esterification, and amidation processes. The compound has a dissociation constant that enables it to form the corresponding anion, N-methylanthranilate, under appropriate pH conditions .
The secondary amine group (methylamino) provides a site for potential N-alkylation, acylation, and other transformations. This dual functionality contributes to the compound's versatility as a chemical intermediate in various synthetic pathways. The compound can undergo hydrolysis when in ester form and can be oxidized under specific conditions, as noted in metabolic studies of related compounds .
Synthesis and Production Methods
Industrial Synthesis
The commercial production of N-Methylanthranilic acid typically involves the methylation of anthranilic acid, a process that can be performed under various conditions. One documented method involves methylation in an aqueous medium, followed by appropriate extraction and purification steps .
A patent describes a process for preparing N-methyl anthranilic acid methylester, which is closely related to the synthesis of N-Methylanthranilic acid itself. The process involves:
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Methylation of anthranilic acid in an aqueous medium
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Pouring the methylated reaction mixture into water
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Extracting with an aromatic hydrocarbon or halogenated aromatic hydrocarbon
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Further extracting the organic phase with diluted hydrochloric acid
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Distilling off the solvent
This process highlights the importance of extraction and purification steps in obtaining high-quality N-Methylanthranilic acid or its derivatives.
Biological Role and Metabolism
Metabolic Transformations
Information about related compounds provides insight into potential metabolic pathways involving N-Methylanthranilic acid. Studies on methyl N-methylanthranilate, an ester derivative, indicate that it undergoes hydrolysis to form N-Methylanthranilic acid, which can subsequently be oxidized to anthranilic acid .
The metabolic transformation has been studied in liver microsomes, with findings indicating:
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Hydrolytic activity for methyl-N-methylanthranilate was 18-fold higher in liver microsomes than in the cytosol
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Liver microsomal activity for methyl-N-methylanthranilate was 13-fold greater than that of methyl-N-methyl N-demethylation
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The oxidation of N-Methylanthranilic acid in liver microsomes was 1.4-fold greater than that of methyl-N-methylanthranilate
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The maximum velocity (Vmax) values for hydrolytic reactions were 30-fold greater in liver microsomes than in liver cytosol
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The Michaelis constant (Km) values for methyl-N-methylanthranilate hydrolysis by liver microsomes were 4.3-fold greater than that of the cytosol
These findings suggest that N-Methylanthranilic acid plays a role in the metabolic pathway of related compounds and undergoes specific enzymatic transformations in biological systems.
Hazard Statement | Percentage of Notifications | Warning Category |
---|---|---|
H315: Causes skin irritation | 100% | Warning Skin corrosion/irritation |
H319: Causes serious eye irritation | 100% | Warning Serious eye damage/eye irritation |
H335: May cause respiratory irritation | 97.9% | Warning Specific target organ toxicity, single exposure; Respiratory tract irritation |
These hazard classifications place N-Methylanthranilic acid in the following hazard classes and categories:
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Skin Irritant Category 2 (100%)
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Eye Irritant Category 2 (100%)
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Specific Target Organ Toxicity - Single Exposure Category 3 (97.9%)
Precautionary Measures
Based on the GHS classification, several precautionary statements are recommended when handling N-Methylanthranilic acid, including:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray
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P264: Wash hands thoroughly after handling
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P271: Use only outdoors or in a well-ventilated area
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P280: Wear protective gloves/protective clothing/eye protection/face protection
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P302+P352: IF ON SKIN: Wash with plenty of water
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P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
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P403+P233: Store in a well-ventilated place. Keep container tightly closed
These precautionary measures are essential for minimizing risks associated with handling this compound in laboratory or industrial settings.
Applications and Derivatives
Chemical Intermediates
N-Methylanthranilic acid serves as a valuable intermediate in the synthesis of various compounds with applications in pharmaceutical, agricultural, and fragrance industries. Its derivatives, particularly esters like methyl N-methylanthranilate, have specific applications as fragrance ingredients .
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